Iso Fluconazole

Descripción general

Descripción

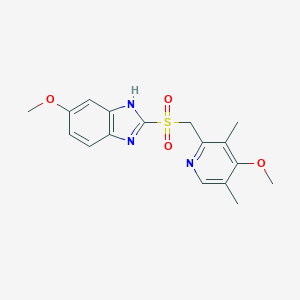

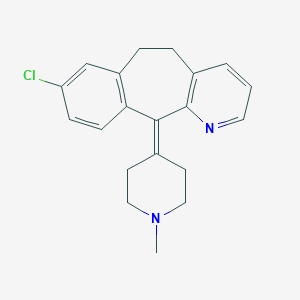

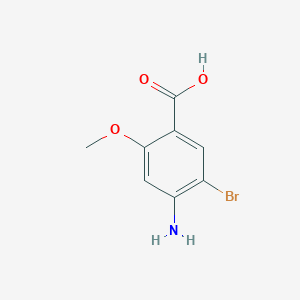

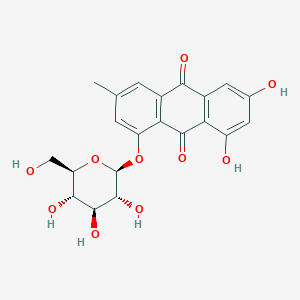

Iso Fluconazole is a triazole antifungal agent . It is available as a sterile solution for intravenous use . The molecular formula of Iso Fluconazole is C13H12F2N6O .

Molecular Structure Analysis

The molecular structure of Iso Fluconazole consists of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecular weight is approximately 306.271 Da .

Chemical Reactions Analysis

Fluconazole has been analyzed in various studies. For example, a sensitive method for analyzing fluconazole in extremely small volumes of neonatal serum has been developed . Another study reported a multi-step continuous flow synthesis of fluconazole .

Physical And Chemical Properties Analysis

Iso Fluconazole has a density of 1.5±0.1 g/cm3, a boiling point of 579.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 76.1±0.5 cm3, a polar surface area of 82 Å2, and a molar volume of 205.3±7.0 cm3 .

Aplicaciones Científicas De Investigación

Antifungal Activity and Chronic Wound Treatments

Fluconazole, the active component of Iso Fluconazole, exhibits potent antifungal properties. Researchers have explored its incorporation into porous hydrogels modified with nanohydroxyapatite. These fluconazole-loaded hydrogels have shown promise in preventing fungal infections in chronic wounds . The hydrogels act as effective drug carriers, releasing fluconazole gradually to combat fungal pathogens.

Mecanismo De Acción

Iso Fluconazole, also known as 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol, is a triazole antifungal agent used to treat various fungal infections . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.

Target of Action

Iso Fluconazole’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

Iso Fluconazole acts as a very selective inhibitor of the enzyme lanosterol 14-α-demethylase . By inhibiting this enzyme, Iso Fluconazole prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The inhibition of lanosterol 14-α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of lanosterol cause significant changes in the membrane, leading to impaired fungal cell growth and function .

Pharmacokinetics

Iso Fluconazole exhibits excellent oral bioavailability, with more than 90% of the administered dose being absorbed . It has a plasma half-life of approximately 30 hours . The pharmacokinetics are similar in healthy young adults and in the elderly, but dose modification is required in patients with renal impairment . Iso Fluconazole is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .

Result of Action

The inhibition of ergosterol synthesis by Iso Fluconazole leads to a series of cellular effects. The most notable is the disruption of the fungal cell membrane, which impairs the cell’s function and growth . This results in the effective treatment of various fungal infections, including candidiasis .

Action Environment

The presence of Iso Fluconazole in the environment, due to extensive use, may enter the environment through the discharge of domestic, industrial and hospital wastewaters, agricultural runoffs and as leachates in waste-disposal sites . This presence poses potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .

Safety and Hazards

Direcciones Futuras

Fluconazole is used in the treatment of various fungal infections and is also used to prevent fungal infection in people who have a weak immune system caused by cancer treatment, bone marrow transplant, or diseases such as AIDS . The current treatment regimens with fluconazole result in under-dosing of critically ill adults during early therapy . Therefore, future research may focus on optimizing the dosage and administration of fluconazole to improve its efficacy and safety .

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iso Fluconazole | |

CAS RN |

89429-59-4 | |

| Record name | Iso fluconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)